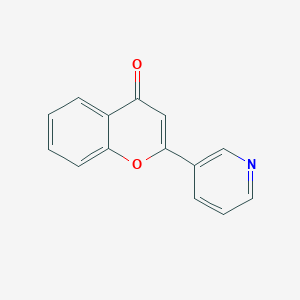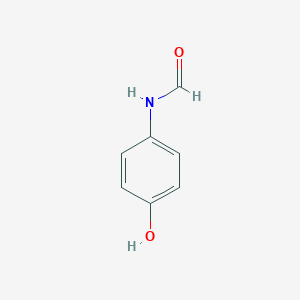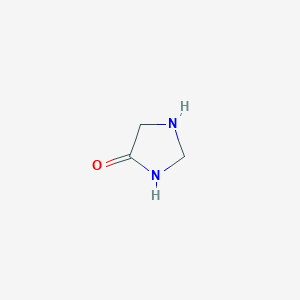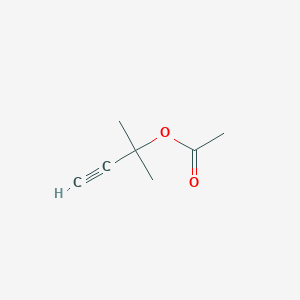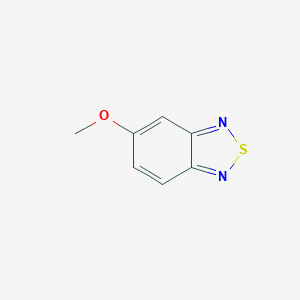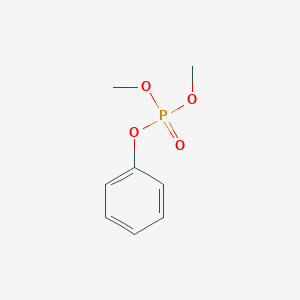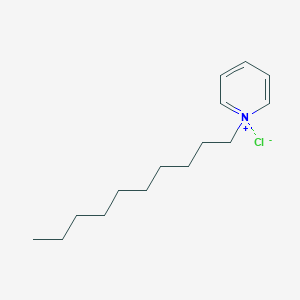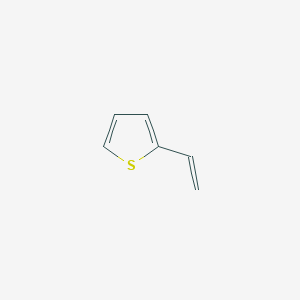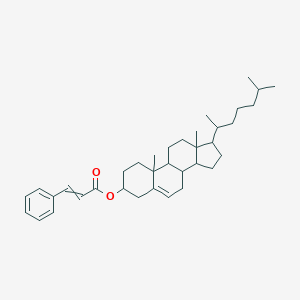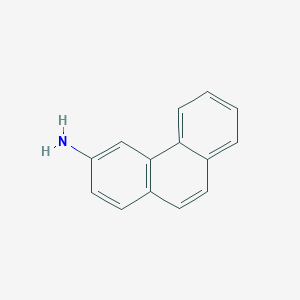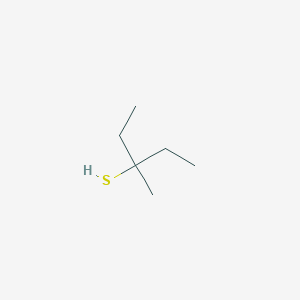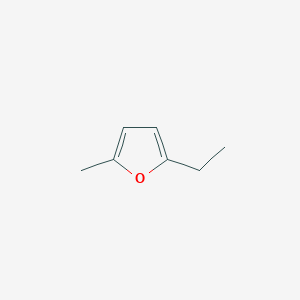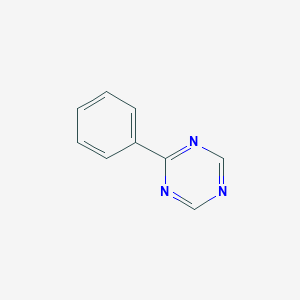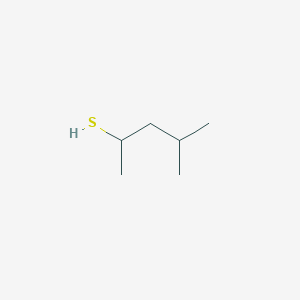
2-Pentanethiol, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanethiol, 4-methyl- is a colorless liquid with a strong odor. It is a chemical compound that belongs to the class of thiols and is also known as 4-methyl-2-pentanethiol. This compound is used in various industries, including the fragrance and flavor industry, as well as in scientific research.
Aplicaciones Científicas De Investigación
2-Pentanethiol, 4-methyl- is used in various scientific research applications, including the study of olfactory receptors and the sense of smell. This compound is known to have a strong odor and can be used to stimulate olfactory receptors in the nose. It is also used in the study of chemical communication in animals, as it is a common component of animal pheromones.
Mecanismo De Acción
The mechanism of action of 2-Pentanethiol, 4-methyl- is not fully understood, but it is believed to interact with olfactory receptors in the nose, leading to the perception of a strong odor. It may also interact with other receptors in the body, leading to various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Pentanethiol, 4-methyl- has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to stimulate the release of certain hormones, such as luteinizing hormone and follicle-stimulating hormone. It has also been shown to have an effect on the immune system, increasing the production of certain cytokines. Additionally, it has been shown to have an effect on the central nervous system, leading to changes in behavior and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pentanethiol, 4-methyl- in lab experiments is its strong odor, which makes it a useful tool for studying olfactory receptors and chemical communication in animals. However, its strong odor can also be a limitation, as it may interfere with other experiments or cause discomfort to researchers.
Direcciones Futuras
There are many future directions for research on 2-Pentanethiol, 4-methyl-. One area of interest is the study of its effects on human health, particularly its potential as a therapeutic agent for various conditions. Another area of interest is the study of its role in chemical communication in animals and its potential as a tool for pest control. Additionally, further research is needed to fully understand its mechanism of action and its effects on various physiological systems.
Métodos De Síntesis
2-Pentanethiol, 4-methyl- can be synthesized by reacting 4-methyl-2-pentanone with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride. The reaction takes place under high pressure and high temperature conditions. The resulting product is then purified by distillation to obtain 2-Pentanethiol, 4-methyl-.
Propiedades
Número CAS |
1639-05-0 |
|---|---|
Nombre del producto |
2-Pentanethiol, 4-methyl- |
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
Clave InChI |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
SMILES canónico |
CC(C)CC(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



